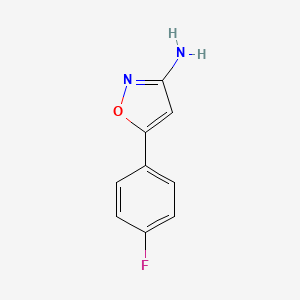

5-(4-Fluorophenyl)isoxazol-3-amine

CAS No.: 925005-35-2

Cat. No.: VC2461132

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925005-35-2 |

|---|---|

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazol-3-amine |

| Standard InChI | InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |

| Standard InChI Key | WPJQKMNQXKXFFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)N)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)N)F |

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Information

5-(4-Fluorophenyl)isoxazol-3-amine is a heterocyclic organic compound with a fluorine-substituted phenyl ring attached to an isoxazole core bearing an amino group. The compound is also known by its alternative name, 5-(4-Fluorophenyl)-1,2-oxazol-3-amine, reflecting the isoxazole ring's systematic nomenclature . Its structural composition combines the aromaticity of both the phenyl and isoxazole rings with the reactivity of the amino group, creating a versatile chemical scaffold.

The basic chemical properties of 5-(4-Fluorophenyl)isoxazol-3-amine are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 925005-35-2 |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.163 g/mol |

| Exact Mass | 178.054 |

| PSA | 52.78 |

| LogP | 1.993 |

| Storage Temperature | Ambient |

| MDL Number | MFCD08447045 |

Applications in Pharmaceutical Research

Drug Development Applications

5-(4-Fluorophenyl)isoxazol-3-amine serves as a valuable intermediate in modern pharmaceutical development, particularly in the synthesis of novel drug candidates. The compound functions as a building block for developing pharmaceuticals targeting neurological disorders, demonstrating its significance in central nervous system (CNS) drug discovery . Additionally, researchers utilize this compound in developing targeted therapies for cancer treatment, highlighting its versatility in oncology drug development .

The isoxazole core present in this compound is recognized for its pharmacophoric properties, often contributing to favorable drug-receptor interactions in various therapeutic targets. The 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the amino group provides a reactive site for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Biological Activity Research

In biochemical research, 5-(4-Fluorophenyl)isoxazol-3-amine facilitates investigations into the mechanisms of action of specific enzymes and receptors . The compound enables researchers to explore complex biological pathways, potentially leading to a better understanding of disease processes . By serving as either a probe molecule or as a precursor to more complex biological tools, this compound contributes to fundamental research in molecular biology and biochemistry.

Studies involving this compound often focus on its interaction with various biological pathways, aiding researchers in understanding disease mechanisms at the molecular level. The fluorine atom in the molecule can serve as a bioisostere for hydrogen in many biological applications while also providing enhanced metabolic stability and lipophilicity, properties that are advantageous in developing effective therapeutic agents.

Material Science Applications

Polymer Enhancement

In material science, 5-(4-Fluorophenyl)isoxazol-3-amine has shown promise for incorporation into polymer matrices to enhance specific material properties. Research indicates that the compound can improve thermal stability and mechanical strength of polymeric materials, making it valuable in advanced materials engineering . The rigid structure of the isoxazole ring, combined with the fluorophenyl group, likely contributes to these enhancement effects.

When integrated into polymer structures, this compound can modify properties such as:

-

Thermal resistance

-

Mechanical durability

-

Chemical stability

-

Surface characteristics

These modifications expand the potential applications of polymeric materials in various industries, from construction to specialized manufacturing.

Advanced Materials Development

Beyond simple polymer enhancement, 5-(4-Fluorophenyl)isoxazol-3-amine is being explored for its potential in creating advanced materials with specialized properties . The unique electronic and structural characteristics of this compound may contribute to the development of materials with novel optical, electrical, or magnetic properties. Research in this area could lead to innovations in sensors, electronic components, or specialized coatings.

The isoxazole core, with its nitrogen and oxygen atoms providing potential coordination sites, may also be useful in developing metal-organic frameworks or other structured materials with specific binding or catalytic properties.

Agricultural and Environmental Applications

Agrochemical Development

5-(4-Fluorophenyl)isoxazol-3-amine has applications in formulating agrochemicals, particularly in the development of more effective pesticides and herbicides . The isoxazole scaffold is found in several commercially important agricultural chemicals, and this specific derivative may contribute to new formulations with improved efficacy or environmental profiles.

The compound's moderate lipophilicity and potential for further functionalization make it a candidate for developing crop protection products with specific modes of action. Research in this area could lead to more selective pest control agents with reduced environmental impact.

Environmental Science Research

In environmental science, researchers utilize 5-(4-Fluorophenyl)isoxazol-3-amine to study its effects on various biological systems . These studies contribute to understanding environmental pollutants and their potential impact on health. The compound's structure, containing both fluorine and nitrogen functionalities, makes it relevant for investigating the environmental fate and effects of similar chemical structures that may be present in industrial or agricultural settings.

Research in this domain may focus on biodegradation pathways, ecotoxicological profiles, or bioaccumulation potential, providing valuable data for environmental risk assessment of related compounds.

Diagnostic and Analytical Applications

Imaging Techniques

5-(4-Fluorophenyl)isoxazol-3-amine shows potential applications in the development of diagnostic tools, particularly in imaging techniques that require specific binding to biological targets . The compound's structure allows for modification to incorporate radioisotopes or other imaging agents while maintaining target specificity.

The fluorine atom in the compound is particularly noteworthy for diagnostic applications, as it can potentially be replaced with 18F for positron emission tomography (PET) imaging without significantly altering the compound's binding properties. This makes derivatives of this compound candidates for developing novel PET imaging agents for various medical conditions.

Diagnostic Agent Development

Researchers are investigating the use of 5-(4-Fluorophenyl)isoxazol-3-amine in creating diagnostic agents that can improve the accuracy of disease detection in clinical settings . The compound's selective binding properties may be harnessed to develop reagents for detecting specific biomarkers associated with various pathological conditions. Such applications could lead to more sensitive and specific diagnostic tests for early disease detection.

The amino group on the isoxazole ring provides a convenient site for conjugation to various detection systems, including fluorescent molecules, nanoparticles, or antibodies, expanding the potential diagnostic applications of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume